molecular formula C10H12BrNO B1288956 5-Bromo-2-(cyclopentyloxy)pyridine CAS No. 494771-68-5

5-Bromo-2-(cyclopentyloxy)pyridine

Cat. No. B1288956
CAS RN: 494771-68-5
M. Wt: 242.11 g/mol
InChI Key: ZCTNUTZJUDVPOD-UHFFFAOYSA-N
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Description

The compound 5-Bromo-2-(cyclopentyloxy)pyridine is a brominated pyridine derivative. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related brominated pyridine compounds. These compounds are of interest due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of brominated pyridine derivatives can be complex, involving multiple steps and various reagents. For example, the synthesis of 5-bromo-2-iodopyrimidine is achieved through palladium-catalysed cross-coupling reactions, which is a common method for constructing carbon-carbon bonds in the synthesis of brominated heterocycles . Similarly, the synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine is accomplished via Fischer indole cyclization, demonstrating the versatility of brominated pyridines in forming diverse heterocyclic structures .

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives is often elucidated using X-ray crystallography. For instance, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated, revealing intermolecular hydrogen bonding and π-π interactions that stabilize the crystal structure . These structural analyses are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Brominated pyridine derivatives participate in various chemical reactions. The 5-bromo-2-pyrone, for example, undergoes Diels-Alder cycloadditions, demonstrating the reactivity of brominated pyridines in forming more complex structures . Additionally, the use of 5-bromo-2-iodopyrimidine in palladium-catalysed cross-coupling reactions highlights the role of brominated pyridines in forming substituted pyrimidine compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives are often characterized using spectroscopic methods and computational chemistry. For instance, the spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine was performed using FT-IR and NMR spectroscopies, and its structure and properties were further analyzed using density functional theory (DFT) . These studies provide insights into the electronic structure, reactivity, and potential applications of these compounds.

Scientific Research Applications

Spectroscopic and Computational Analysis

Research on related compounds, such as 5-Bromo-2-(trifluoromethyl)pyridine, has been conducted focusing on spectroscopic characterization (FT-IR, NMR) and computational analysis using density functional theory (DFT). This compound's nonlinear optical (NLO) properties were determined, indicating potential applications in materials science. The study also included antimicrobial activity assessment, highlighting its potential in biotechnological applications H. Vural & M. Kara, 2017.

Synthetic Chemistry

In synthetic chemistry, compounds structurally similar to 5-Bromo-2-(cyclopentyloxy)pyridine have been synthesized for various applications. For instance, the synthesis of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks via Fischer cyclization has been developed, showcasing the method's versatility in creating complex heterocycles R. Alekseyev et al., 2015. Another study reported the preparation of 5-functionalised pyridine derivatives through a Br/Mg exchange reaction, expanding the library of pyridinone-type iron-chelator prodrugs Dongheng Zhou et al., 2017.

Biological and Medicinal Chemistry

Novel pyridine-based derivatives synthesized via Suzuki cross-coupling reactions have been explored for their biological activities. These compounds have shown potential as chiral dopants for liquid crystals and possess anti-thrombolytic, biofilm inhibition, and haemolytic activities Gulraiz Ahmad et al., 2017. Another study focused on the construction of new polyheterocyclic ring systems derived from 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, which exhibited in vitro antibacterial properties E. Abdel‐Latif et al., 2019.

Photophysical and Material Sciences

The synthesis and physical chemical characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands, including derivatives of 5-bromo-2-(1H-tetrazol-5-yl)pyridine, revealed a wide span of redox and emission properties. This study indicates the compound's relevance in the development of organic light-emitting devices (OLEDs) and other photophysical applications S. Stagni et al., 2008.

properties

IUPAC Name

5-bromo-2-cyclopentyloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-8-5-6-10(12-7-8)13-9-3-1-2-4-9/h5-7,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTNUTZJUDVPOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 5-bromo-1H-pyridin-2-one (4.0 g, 23 mmol), Ag2CO3 (3.77 g, 1.37 mmol), cyclopentyl bromide (7.4 mL, 29 mmol) and toluene (30 ml) was stirred at 60° C. for 2 days. The reaction was filtered through Celite® and the filter cake was washed with EtOAc. Concentration and vacuum distillation gave the sub-title compound (5.09 g, 92%).
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4 g
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Ag2CO3
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3.77 g
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7.4 mL
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30 mL
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solvent
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Yield
92%

Synthesis routes and methods II

Procedure details

Prepared from 2,5-dibromopyridine and cyclopentanol by the method of Example 10 (b).
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[Compound]
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( b )
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